

4-tert-Butylbenzenesulfonyl chloride chemical properties

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Compound of Interest

Compound Name: 4-tert-Butylbenzenesulfonyl chloride

Cat. No.: B083295

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An In-depth Technical Guide to **4-tert-Butylbenzenesulfonyl Chloride**

Introduction

4-tert-Butylbenzenesulfonyl chloride, with the CAS Number 15084-51-2, is an organosulfur compound notable for its utility in synthetic organic chemistry.[1][2] It exists at room temperature as a white to off-white crystalline solid or powder with a pungent odor.[2] The molecule's structure consists of a para-substituted benzene ring with a tert-butyl group and a sulfonyl chloride functional group.[1][2] This combination of a bulky, lipophilic tert-butyl group and a highly reactive sulfonyl chloride moiety makes it a valuable reagent.[1] It is widely used as an intermediate in the pharmaceutical industry for synthesizing sulfonamide-based drugs, such as protease inhibitors, and for introducing sulfonic acid derivatives into various molecular structures.[1][2] This compound is produced exclusively through industrial chemical processes and does not occur naturally.[2]

Chemical and Physical Properties

The physical and chemical properties of **4-tert-Butylbenzenesulfonyl chloride** are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Identifiers and General Properties

Property	Value	Reference
CAS Number	15084-51-2	[1] [3]
IUPAC Name	4-tert-butylbenzene-1-sulfonyl chloride	[3]
Molecular Formula	C ₁₀ H ₁₃ ClO ₂ S	[1] [3]
Molecular Weight	232.73 g/mol	[4] [5] [6]
Appearance	White to cream/light yellow crystalline powder or solid	[2] [3] [6]
Odor	Pungent	[2]
SMILES	CC(C) (C)C1=CC=C(C=C1)S(Cl) (=O)=O	[3] [7]
InChI Key	YEZADZMMVHWFIY- UHFFFAOYSA-N	[3] [7]

Physicochemical Data

Property	Value	Reference
Melting Point	78-81 °C (lit.)	[6] [7]
78.0-85.0 °C	[3]	
80.0-84.0 °C		
Boiling Point	165 °C at 18 mmHg	[6]
Density	1.206 g/cm ³ (estimate)	[6]
Solubility	Insoluble in water. [2] Slightly soluble in Chloroform and Methanol. [6] Soluble in many organic solvents. [8]	
Sensitivity	Moisture Sensitive	[2] [6]

Spectroscopic Data

While specific spectra are not provided, analytical data is available for **4-tert-Butylbenzenesulfonyl chloride**, including ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are used to confirm its structure.[\[4\]](#)[\[9\]](#)

Safety and Handling

4-tert-Butylbenzenesulfonyl chloride is classified as a hazardous and corrosive chemical.[\[1\]](#)

Hazard Classification

Hazard Type	GHS Classification	Reference
Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	
Hazard Statements	H314: Causes severe skin burns and eye damage	[10]
Hazard Classifications	Skin Corrosion 1B, Eye Damage 1	[10]
Storage Class Code	8A - Combustible corrosive hazardous materials	
WGK (Water Hazard Class)	WGK 3	

Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields).[\[11\]](#) Use a P3 (EN 143) respirator cartridge or a type N95 (US) dust mask.
- Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[\[10\]](#)[\[11\]](#) Wash hands and skin thoroughly after handling.[\[10\]](#)[\[11\]](#)
- Storage: Store locked up in a dark place under an inert atmosphere at room temperature.[\[6\]](#) [\[10\]](#)[\[11\]](#) The compound is moisture sensitive.[\[2\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and purification of **4-tert-Butylbenzenesulfonyl chloride** are crucial for its application in research.

Synthesis of 4-tert-Butylbenzenesulfonyl Chloride

The synthesis typically involves the chlorosulfonation of tert-butylbenzene or the chlorination of its corresponding sulfonic acid.[\[1\]](#)[\[12\]](#)

Method 1: From 4-tert-Butylbenzenesulfonic Acid[\[12\]](#)

- Preparation of Starting Material: 4-tert-Butylbenzenesulfonic acid is first prepared by reacting tert-butylbenzene with concentrated sulfuric acid or chlorosulfuric acid.[\[12\]](#)
- Chlorination: The crude 4-tert-butylbenzenesulfonic acid is reacted with a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) to yield crude **4-tert-butylbenzenesulfonyl chloride**.
- Work-up: Water and a solvent like dichloromethane are added to the reaction mixture. The organic layer is separated, and the solvent is distilled off to obtain the crude product.[\[12\]](#)

Method 2: Direct Chlorosulfonation of tert-Butylbenzene[\[8\]](#)

This method is analogous to the preparation of benzenesulfonyl chloride.

- Reaction Setup: In a suitable reaction vessel, tert-butylbenzene is reacted with an excess of chlorosulfuric acid.
- Reaction Execution: The chlorosulfuric acid is added slowly to the tert-butylbenzene while maintaining a controlled temperature.
- Isolation: The reaction mixture is carefully poured onto ice, and the resulting solid crude product is separated for purification.

Purification by Recrystallization

High-purity **4-tert-butylbenzenesulfonyl chloride** can be obtained via recrystallization.[\[12\]](#)

- Dissolution: A crude sample of **4-tert-butylbenzenesulfonyl chloride** (e.g., 210.0 g) is placed in a four-necked flask with an alkane solvent such as heptane (e.g., 400 g).[\[12\]](#)
- Heating: The mixture is heated to 40 °C to dissolve the solid.[\[12\]](#)
- Crystallization: The solution is then cooled slowly to 0 °C over a period of 2 hours.[\[12\]](#)
- Isolation and Drying: The mixture is stirred for an additional hour at 0 °C. The precipitated crystals are then collected by filtration and dried to yield the high-purity product (HPLC area percentage of 99.8%).[\[12\]](#)

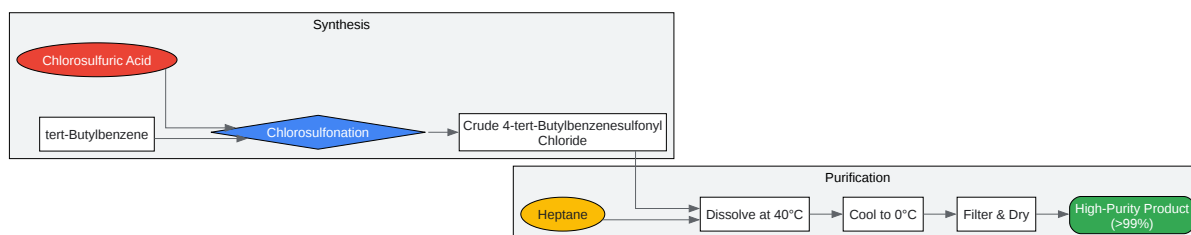
General Protocol for Sulfonamide Synthesis

4-tert-Butylbenzenesulfonyl chloride is a key reagent for synthesizing sulfonamides, which are important pharmacophores.[\[1\]](#)

- Reaction Setup: A primary or secondary amine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a reaction flask.
- Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a scavenger for the HCl generated during the reaction.[\[1\]](#)
- Reagent Addition: **4-tert-Butylbenzenesulfonyl chloride**, dissolved in the same anhydrous solvent, is added dropwise to the amine solution, typically at a reduced temperature (e.g., 0 °C).
- Reaction Monitoring: The reaction is stirred and allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed, dried, and concentrated. The resulting crude sulfonamide is then purified using column chromatography or recrystallization.

Diagrams and Workflows

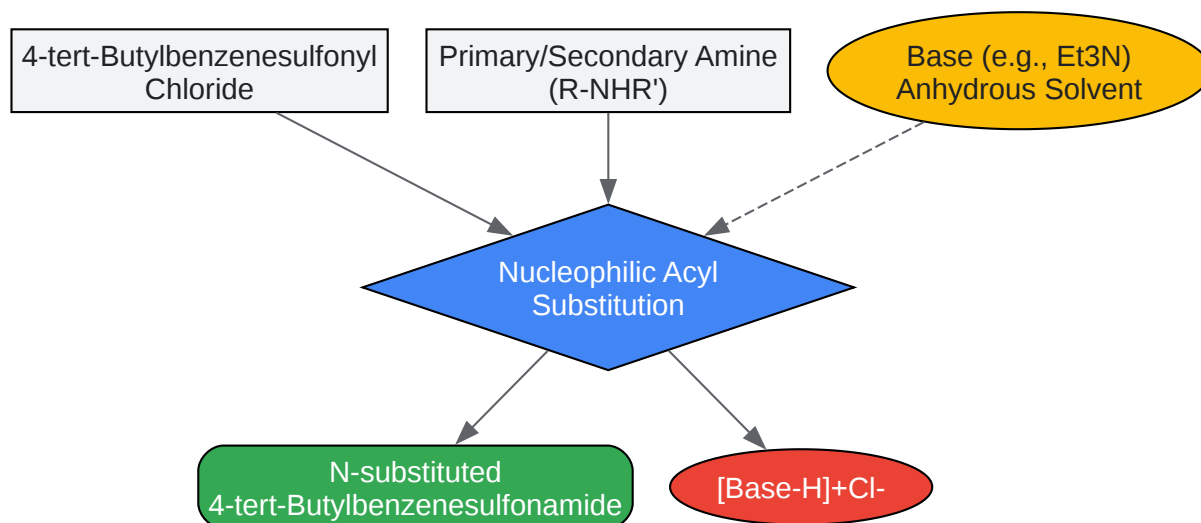
Synthesis and Purification Workflow



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Caption: Workflow for Synthesis and Purification.

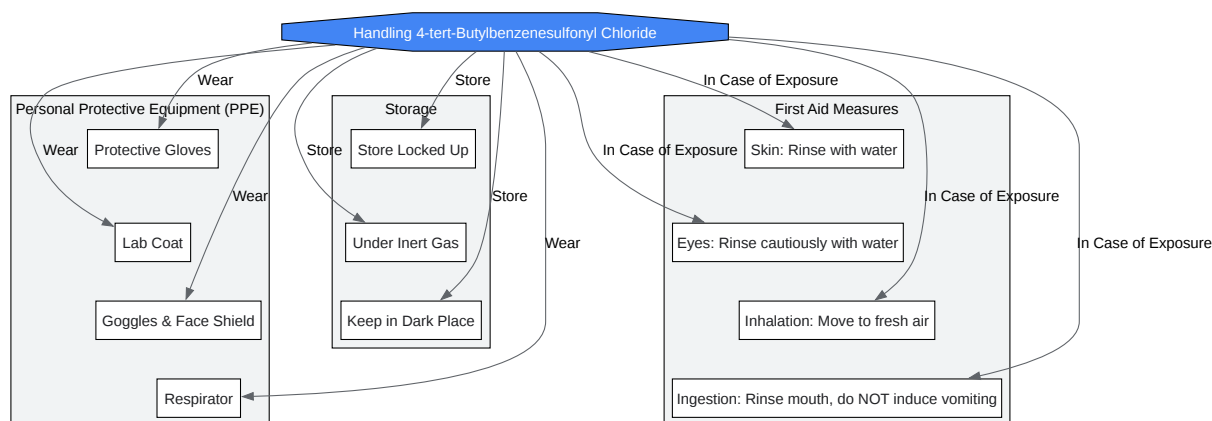
General Reaction for Sulfonamide Formation



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Caption: General Pathway for Sulfonamide Synthesis.

Safety and Handling Protocol



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Caption: Key Safety and Handling Procedures.

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